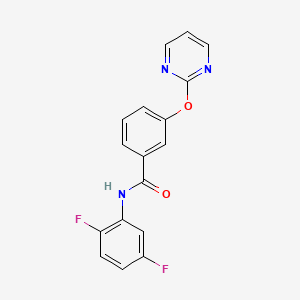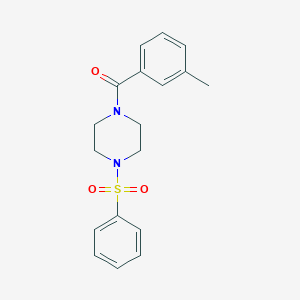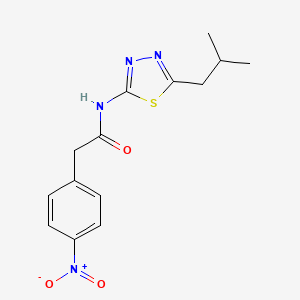![molecular formula C19H26N2O B5601255 2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol](/img/structure/B5601255.png)
2-methyl-4-(4-{[methyl(3-pyridinylmethyl)amino]methyl}phenyl)-2-butanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyridinylmethyl compounds involves several key steps, including acylation, Sonogashira coupling, and reactions with various metalating agents. For instance, a convenient method for synthesizing 3-methyl-1-(4-pyridinyl)-2-butanone, a compound with structural similarities, utilizes phenyllithium as a metalating agent in a short and efficient pathway (Léon, Garbay‐Jaureguiberry, & Roques, 1988). Another example includes the synthesis of 2-methyl-4-(4-(pyridin-4-ylethynyl)phenyl)but-3-yn-2-ol through Sonogashira coupling, highlighting the structural versatility and the critical role of cross-coupling reactions in constructing complex pyridinylmethyl derivatives (Liu Qiao-r, 2014).
Molecular Structure Analysis
The molecular structure of related compounds often features significant π-conjugation and potential for diverse intermolecular interactions. For example, the structural characterization of extended π-conjugated organic materials based on methyl pyridinium compounds reveals insights into the stabilization and interactions within crystals, demonstrating the complex nature of pyridinylmethyl derivatives' molecular structure (Antony et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of pyridinylmethyl derivatives is influenced by their functional groups and molecular structure. For instance, the formation of triorganostannyl esters from pyridinylimino substituted aminobenzoic acids showcases the diverse reactivity and potential for forming complex molecules with unique properties (Tzimopoulos et al., 2010).
Physical Properties Analysis
The physical properties of pyridinylmethyl derivatives, such as solubility, melting points, and crystallinity, are crucial for their application in various fields. The synthesis and study of related compounds often involve detailed analysis of these properties to optimize their use in specific applications. For example, the solubility and crystalline structure of novel polyimides derived from pyridinyl compounds are thoroughly investigated, highlighting the importance of these physical properties (Guan et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and potential interactions with other molecules, are key characteristics of pyridinylmethyl derivatives. Studies on the reactivity and synthesis of these compounds provide insights into their chemical behavior and potential for use in various applications. For instance, the synthesis and characterization of heavily substituted 2-aminopyridines illustrate the diverse chemical properties and reactivity patterns of pyridinylmethyl derivatives (Teague, 2008).
Propiedades
IUPAC Name |
2-methyl-4-[4-[[methyl(pyridin-3-ylmethyl)amino]methyl]phenyl]butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O/c1-19(2,22)11-10-16-6-8-17(9-7-16)14-21(3)15-18-5-4-12-20-13-18/h4-9,12-13,22H,10-11,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICPNLRJHBZZDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=C(C=C1)CN(C)CC2=CN=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N,N-dimethylaniline](/img/structure/B5601175.png)


![N'-[(2-chloro-6-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5601195.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine](/img/structure/B5601203.png)
![2-{[(3,4-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5601205.png)
![N-{(3S*,4R*)-1-[3-(3-fluorophenyl)propanoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5601207.png)
![2-(5-ethyl-1-benzofuran-3-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5601214.png)
![2-ethoxy-3-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5601225.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-(3-pyridinylmethyl)benzamide](/img/structure/B5601233.png)
![N-{2-[2-(2-fluorobenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5601244.png)


![3-(2-chlorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5601263.png)